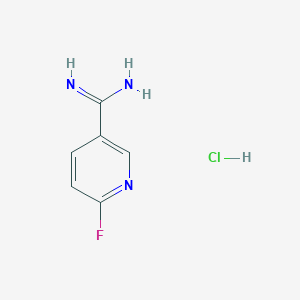

![molecular formula C27H33N5O4Si B1403541 [(1S,2S,3S,5S)-5-[2-Amino-6-(benzyloxy)-9H-purin-9-yl]-3-[dimethyl(phenyl)silyl]-1-hydroxycyclopentane-1,2-diyl]dimethanol CAS No. 701278-05-9](/img/structure/B1403541.png)

[(1S,2S,3S,5S)-5-[2-Amino-6-(benzyloxy)-9H-purin-9-yl]-3-[dimethyl(phenyl)silyl]-1-hydroxycyclopentane-1,2-diyl]dimethanol

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

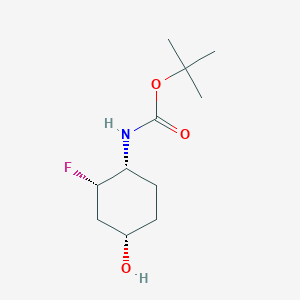

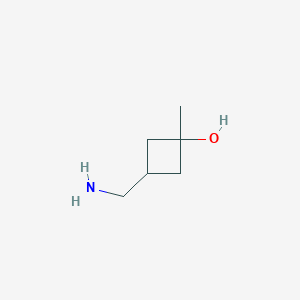

[(1S,2S,3S,5S)-5-[2-Amino-6-(benzyloxy)-9H-purin-9-yl]-3-[dimethyl(phenyl)silyl]-1-hydroxycyclopentane-1,2-diyl]dimethanol is a complex organic compound with a unique structure. Let’s explore its various aspects.

Molecular Structure Analysis

The compound’s molecular formula is C~10~H~18~O~2~ , with a molecular weight of 170.25 g/mol . Its structure comprises several functional groups, including an amino group, a purine ring, a benzyloxy group, and a silyl group. The stereochemistry is specified as (1S,2S,3S,5S) , indicating the absolute configuration of the chiral centers.

Chemical Reactions Analysis

Understanding the reactivity of this compound is crucial. Investigating its behavior under various reaction conditions, such as acid-catalyzed hydrolysis, oxidation, or nucleophilic substitution, would provide valuable insights. Unfortunately, specific reactions are not outlined in the available data.

Physical And Chemical Properties Analysis

- Melting Point : The compound’s melting point is reported to be 57-59°C .

- Optical Activity : In toluene, it exhibits an optical rotation of [α]20/D +8.5° .

- Solubility : Investigating its solubility in various solvents would be relevant for practical applications.

科学研究应用

Stereocontrol in Organic Synthesis

Research by Fleming and Lawrence (1998) demonstrates the application of silicon-containing compounds, closely related to your compound of interest, in organic synthesis. This study achieved high levels of open-chain stereocontrol in the synthesis of (–)-tetrahydrolipstatin, indicating the potential of such compounds in precise stereochemical configurations in organic synthesis (Fleming & Lawrence, 1998).

Novel Conformationally Locked Carbocyclic Nucleosides

Hřebabecký et al. (2006) synthesized novel nucleosides derived from compounds structurally similar to (1S,2S,3S,5S)-5-[2-Amino-6-(benzyloxy)-9H-purin-9-yl]-3-[dimethyl(phenyl)silyl]-1-hydroxycyclopentane-1,2-diyl]dimethanol. Their research highlights the potential for creating new molecules with potential biological activity (Hřebabecký et al., 2006).

Synthesis of Methyl (+)-Nonactate

Another study by Ahmar, Duyck, and Fleming (1998) explores the use of silicon-containing compounds in the synthesis of methyl (+)-nonactate. This work emphasizes the role of such compounds in forming multiple stereogenic centres, which is crucial in the synthesis of complex organic molecules (Ahmar, Duyck, & Fleming, 1998).

Antiviral Activity

A study by Higashi-Kuwata et al. (2019) explored a novel nucleoside analog closely related to the compound , showing potent activity against hepatitis B virus. This indicates the potential application of such compounds in the development of antiviral medications (Higashi-Kuwata et al., 2019).

Anti-Cancer Activity

Lv et al. (2019) investigated a heterocyclic compound structurally similar to (1S,2S,3S,5S)-5-[2-Amino-6-(benzyloxy)-9H-purin-9-yl]-3-[dimethyl(phenyl)silyl]-1-hydroxycyclopentane-1,2-diyl]dimethanol, demonstrating its potential anti-bone cancer activity. This research shows the therapeutic potential of such compounds in oncology (Lv et al., 2019).

安全和危害

Safety data, including toxicity, flammability, and handling precautions, are not explicitly provided. Researchers working with this compound should consult additional sources and follow standard laboratory safety protocols.

未来方向

- Biological Studies : Investigate its potential biological activities, such as enzyme inhibition, receptor binding, or antimicrobial effects.

- Derivatives : Explore the synthesis of derivatives with modified functional groups for enhanced properties.

- Applications : Assess its applicability in drug development, materials science, or catalysis.

Remember that this analysis is based on available information, and further research is essential for a comprehensive understanding of this intriguing compound.

属性

IUPAC Name |

(1S,2S,3S,5S)-5-(2-amino-6-phenylmethoxypurin-9-yl)-3-[dimethyl(phenyl)silyl]-1,2-bis(hydroxymethyl)cyclopentan-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H33N5O4Si/c1-37(2,19-11-7-4-8-12-19)21-13-22(27(35,16-34)20(21)14-33)32-17-29-23-24(32)30-26(28)31-25(23)36-15-18-9-5-3-6-10-18/h3-12,17,20-22,33-35H,13-16H2,1-2H3,(H2,28,30,31)/t20-,21+,22+,27+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWQXSAYLZCXRAT-HLIRBWCUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C1CC(C(C1CO)(CO)O)N2C=NC3=C2N=C(N=C3OCC4=CC=CC=C4)N)C5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[Si](C)([C@H]1C[C@@H]([C@@]([C@@H]1CO)(CO)O)N2C=NC3=C2N=C(N=C3OCC4=CC=CC=C4)N)C5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H33N5O4Si |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

519.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[(1S,2S,3S,5S)-5-[2-Amino-6-(benzyloxy)-9H-purin-9-yl]-3-[dimethyl(phenyl)silyl]-1-hydroxycyclopentane-1,2-diyl]dimethanol | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

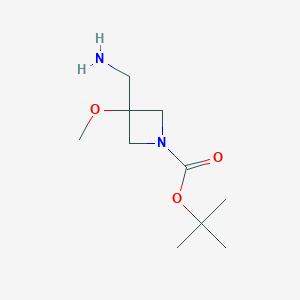

![6-Boc-3a,4,5,6,7,7a-hexahydroisoxazolo-[5,4-c]pyridine-3-carboxylic acid](/img/structure/B1403462.png)

![Pyrazolo[1,5-a]pyrimidine-3,6-dicarboxylic acid diethyl ester](/img/structure/B1403470.png)

![5,8-Diazaspiro[3.5]nonan-6-one hydrochloride](/img/structure/B1403475.png)

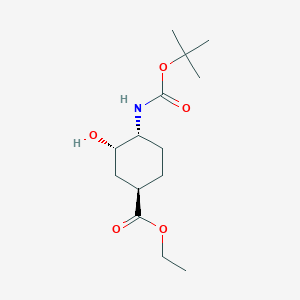

![Ethyl (1S,3S,4S,5S)-rel-2-Boc-5-hydroxy-2-azabicyclo[2.2.1]heptane-3-carboxylate](/img/structure/B1403479.png)

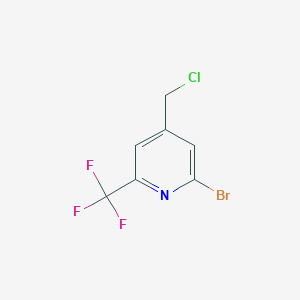

![5-tert-butyl 3-ethyl 4H,5H,6H,7H-thieno[3,2-c]pyridine-3,5-dicarboxylate](/img/structure/B1403481.png)